2-Methyl-1H-benzo[D]imidazol-5-OL hydrochloride
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Overview
Description
2-Methyl-1H-benzo[D]imidazol-5-OL hydrochloride is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse biological and chemical properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1H-benzo[D]imidazol-5-OL hydrochloride typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1H-benzo[D]imidazol-5-OL hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-Methyl-1H-benzo[D]imidazol-5-OL hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Methyl-1H-benzo[D]imidazol-5-OL hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a reduction in the activity of specific biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1H-benzo[D]imidazole: A parent compound with similar structural features but lacking the methyl and hydroxyl groups.
2-Methyl-1H-benzo[D]imidazole: Similar to 2-Methyl-1H-benzo[D]imidazol-5-OL hydrochloride but without the hydroxyl group.
5-Hydroxy-1H-benzo[D]imidazole: Similar but without the methyl group.
Uniqueness
This compound is unique due to the presence of both the methyl and hydroxyl groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance its solubility, stability, and interaction with specific molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H9ClN2O |
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Molecular Weight |
184.62 g/mol |
IUPAC Name |
2-methyl-3H-benzimidazol-5-ol;hydrochloride |
InChI |
InChI=1S/C8H8N2O.ClH/c1-5-9-7-3-2-6(11)4-8(7)10-5;/h2-4,11H,1H3,(H,9,10);1H |
InChI Key |
GKUSNZZKVPLCFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)O.Cl |
Origin of Product |
United States |
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